molecular formula C8H9FO2S B3113182 1-Phenylethane-1-sulfonyl fluoride CAS No. 1936702-96-3

1-Phenylethane-1-sulfonyl fluoride

Cat. No. B3113182
CAS RN: 1936702-96-3
M. Wt: 188.22 g/mol
InChI Key: YUHQONKVKQCZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethane-1-sulfonyl fluoride, also known by its chemical formula C₈H₉FO₂S , is a compound with a molecular weight of 188.22 g/mol . It falls under the category of sulfonyl fluorides and is used in various chemical applications .


Synthesis Analysis

A facile one-pot synthesis for producing sulfonyl fluorides from sulfonates or sulfonic acids has been developed. This process allows for the direct transformation of abundant and inexpensive sulfonates into highly valuable sulfonyl fluorides. The reaction conditions are mild, and readily available reagents are employed .


Molecular Structure Analysis

   H    |    C   / \  H   C - SO₂F   \ /    C    |    C₆H₅ 

Physical And Chemical Properties Analysis

  • Safety Information : It is classified as hazardous (GHS05, GHS07) and can cause skin and eye irritation. Proper precautions should be taken during handling .

Scientific Research Applications

Synthesis of Sulfonyl Fluorides and Lithium Sulfonates

Research has demonstrated efficient methods for preparing sulfonyl fluorides, which are crucial intermediates in organic synthesis and potential electrolytes for lithium batteries. For instance, Toulgoat et al. (2007) developed a process for the synthesis of several polyfluoroalkanesulfonyl fluorides. This method simplifies the production of sulfonyl fluorides from sulfinates by electrophilic fluorination, avoiding the need for isolating unstable intermediates. Such advancements in sulfonyl fluoride synthesis have implications for battery technology and organic synthesis (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

Development of Sulfonyl Fluoride-Based Reagents

Sulfonyl fluorides are gaining attention as reactive probes in chemical biology and molecular pharmacology. Xu et al. (2019) introduced a visible-light-mediated method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This approach is notable for its broad applicability, including modification of amino acids and peptides, underscoring the importance of sulfonyl fluorides in developing pharmacologically relevant compounds (Xu, Xu, Yang, Cao, & Liao, 2019).

Optical Waveguiding and Materials Science

Highly fluorinated poly(arylene ether ketones/sulfones) have been explored for their potential in optical waveguiding applications. Qi et al. (2005) reported on cross-linkable, fluorinated polymers that offer high glass transition temperatures and thermal stability, suitable for creating tough, flexible, and transparent films. These materials' properties, including adjustable refractive indices and cross-linking density, are vital for optical applications, showcasing the versatility of sulfonyl fluoride derivatives in materials science (Qi, Ding, Day, Jiang, & Callender, 2005).

SuFEx Click Chemistry

Sulfonyl fluorides play a pivotal role in SuFEx (sulfur(VI) fluoride exchange) click chemistry, facilitating the synthesis of diverse chemical structures. For example, Smedley et al. (2018) presented 1-Bromoethene-1-sulfonyl fluoride (BESF) as a new SuFEx connector, enabling the synthesis of various sulfonyl fluoride-containing compounds with potential in drug development and materials science (Smedley, Giel, Molino, Barrow, Wilson, & Moses, 2018).

Electrochemical Synthesis

The electrochemical synthesis of sulfonyl fluorides offers an environmentally friendly alternative to traditional methods. Laudadio et al. (2019) developed a mild electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method highlights the potential for sustainable and efficient synthesis of sulfonyl fluorides, broadening the scope of their applications in various fields (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Mechanism of Action

1-Phenylethane-1-sulfonyl fluoride is often used as a chemical probe in biological studies. It targets specific amino acid residues in proteins. For example, it can react with tyrosine 101 of the BH3 domain-binding groove, affecting protein function .

properties

IUPAC Name

1-phenylethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQONKVKQCZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethane-1-sulfonyl fluoride

CAS RN

1936702-96-3
Record name 1-phenylethane-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylethane-1-sulfonyl fluoride
Reactant of Route 2
1-Phenylethane-1-sulfonyl fluoride
Reactant of Route 3
1-Phenylethane-1-sulfonyl fluoride
Reactant of Route 4
1-Phenylethane-1-sulfonyl fluoride
Reactant of Route 5
1-Phenylethane-1-sulfonyl fluoride
Reactant of Route 6
1-Phenylethane-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.